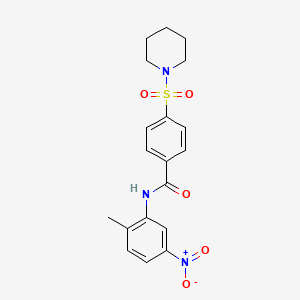
N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a benzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another method that can be employed to reduce reaction times and enhance product purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using hydrazine hydrate and iron chloride to yield the corresponding amine.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, iron chloride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of drugs targeting chronic myelogenous leukemia (CML) and other cancers.
Biochemical Research: The compound is used in the study of enzyme inhibition and protein interactions, particularly in the context of kinase inhibition.
Industrial Applications: It is employed in the development of new materials and catalysts for various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide involves its interaction with specific molecular targets, such as tyrosine kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a valuable tool in the development of targeted cancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine: A precursor for the synthesis of imatinib, a well-known cancer drug.
N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide: Another sulfonamide derivative with potential antibacterial activity.
Uniqueness
N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit tyrosine kinases sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Propiedades
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-14-5-8-16(22(24)25)13-18(14)20-19(23)15-6-9-17(10-7-15)28(26,27)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVWFSWHRBKZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
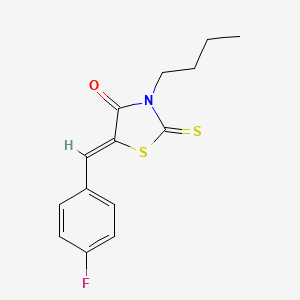
![1-[(3,4-dichlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4874025.png)
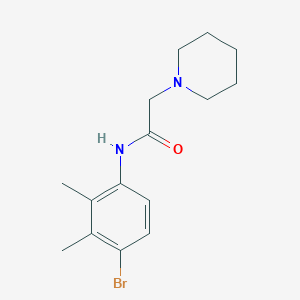
![METHYL 2-{[(2-IODOANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B4874048.png)
![isopropyl 8-(4-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B4874056.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B4874059.png)
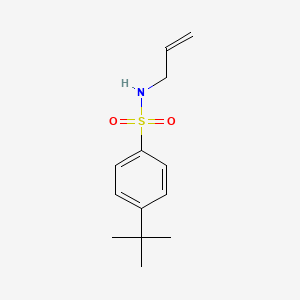
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4874062.png)
![6-{[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}hexanoic acid](/img/structure/B4874068.png)
![1-[2-(2-Bromo-4-tert-butylphenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B4874076.png)
![(5Z)-3-benzyl-5-[4-(benzyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4874077.png)
![methyl 4-cyano-3-[(3,5-dinitrobenzoyl)amino]-5-methyl-1-phenyl-1H-pyrrole-2-carboxylate](/img/structure/B4874079.png)
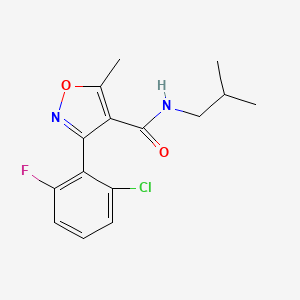
![3-methyl-N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4874090.png)
